N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-2-pyridin-3-ylpropanamide
Description
N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-2-pyridin-3-ylpropanamide is a complex organic compound featuring a piperidine ring, a cyclopentyl group, and a pyridine moiety
Properties
IUPAC Name |
N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-2-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14(16-6-5-9-20-13-16)18(23)21-17-8-7-15(12-17)19(24)22-10-3-2-4-11-22/h5-6,9,13-15,17H,2-4,7-8,10-12H2,1H3,(H,21,23)/t14?,15-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQJGYAPSZELAM-LBVBGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)C(=O)NC2CCC(C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CN=CC=C1)C(=O)N[C@H]2CC[C@H](C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-2-pyridin-3-ylpropanamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced via a Grignard reaction or other alkylation methods.
Pyridine Moiety Addition: The pyridine ring is incorporated through nucleophilic substitution or coupling reactions.
Amide Bond Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between the piperidine-carbonyl intermediate and the pyridine-containing amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-2-pyridin-3-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-2-pyridin-3-ylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its structural features that may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-2-pyridin-3-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. Detailed studies, including docking and molecular dynamics simulations, are often conducted to understand these interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]oxane-3-carboxamide
- Substituted piperidine derivatives
- Cyclopentyl-containing amides
Uniqueness
N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-2-pyridin-3-ylpropanamide is unique due to its specific combination of structural features, including the piperidine ring, cyclopentyl group, and pyridine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
